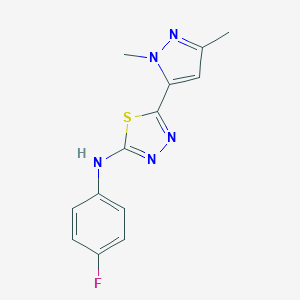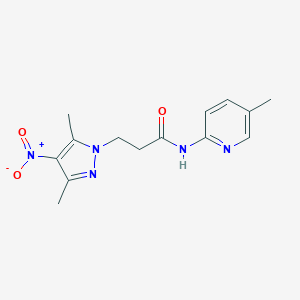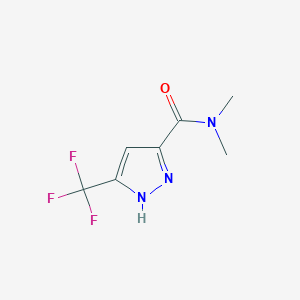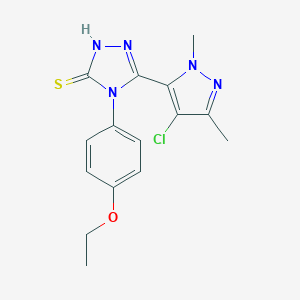![molecular formula C15H15N5O B280020 1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280020.png)
1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of 1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide involves the inhibition of protein kinase CK2 by binding to its ATP-binding site. This leads to the disruption of different cellular processes, including cell proliferation and survival, and induces apoptosis in cancer cells. Moreover, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of different pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to exhibit different biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activities. It has been reported to induce apoptosis in cancer cells by activating different signaling pathways, including the mitochondrial pathway and the death receptor pathway. Moreover, it has been shown to inhibit the production of different pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of different antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide has several advantages for laboratory experiments, including its high yield and purity, easy synthesis method, and potent inhibitory activity against different enzymes and cancer cells. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
The potential applications of 1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide in various fields, including medicinal chemistry, drug discovery, and cancer research, suggest several future directions for research. Some of these directions include the development of more potent and selective inhibitors of protein kinase CK2, the identification of new targets for this compound, and the investigation of its potential applications in other diseases, such as neurodegenerative disorders and infectious diseases.
Conclusion:
In conclusion, this compound is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Its potential applications in various fields suggest several future directions for research, including the development of more potent and selective inhibitors of protein kinase CK2 and the investigation of its potential applications in other diseases.
合成法
1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide can be synthesized using different methods, including the reaction of 1-methylpyrazole-3-carboxylic acid with 4-(1H-pyrazol-1-ylmethyl)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), in an organic solvent, such as dichloromethane or dimethylformamide. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
科学的研究の応用
1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. It has been shown to exhibit potent inhibitory activity against different enzymes, such as protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Moreover, it has been reported to have anticancer activity against different cancer cell lines, including breast, lung, and colon cancer cells.
特性
分子式 |
C15H15N5O |
|---|---|
分子量 |
281.31 g/mol |
IUPAC名 |
1-methyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5O/c1-19-10-7-14(18-19)15(21)17-13-5-3-12(4-6-13)11-20-9-2-8-16-20/h2-10H,11H2,1H3,(H,17,21) |
InChIキー |
LZGXHIZJXFJFNH-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)CN3C=CC=N3 |
正規SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)CN3C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)

![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)


![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)

![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)

![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B280005.png)

